2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an aldehyde group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of brominating agents such as pyridine hydrobromide perbromide to achieve selective bromination . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Pyridine hydrobromide perbromide.
Trifluoromethylation: Trifluoromethyl iodide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Substitution Products: Various substituted oxazole derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. The aldehyde group can participate in nucleophilic addition reactions, leading to the formation of various adducts. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine .
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride .
- 2-Bromo-4-(trifluoromethyl)acetophenone .
Uniqueness
2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3NO2/c6-4-10-3(5(7,8)9)2(1-11)12-4/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVORAINKIUYCHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(O1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.